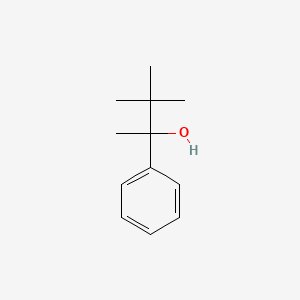

3,3-Dimethyl-2-phenyl-butan-2-ol

Description

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3,3-dimethyl-2-phenylbutan-2-ol |

InChI |

InChI=1S/C12H18O/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |

InChI Key |

HVYOVJPTWXVNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Base Activation : Phenol deprotonation generates a phenoxide ion, enhancing nucleophilicity.

-

Epoxide Ring Opening : The phenoxide attacks the less substituted carbon of tert-butyloxirane, forming a secondary alkoxide intermediate.

-

Proton Transfer : Acidic workup yields the tertiary alcohol product.

The steric bulk of the tert-butyl group directs regioselectivity, favoring attack at the less hindered epoxide carbon.

Optimization Parameters

This method is industrially viable due to minimal purification requirements and compatibility with continuous flow reactors.

Grignard Addition to Ketones

Phenyl Grignard reagents reacting with 3,3-dimethyl-2-butanone provide a stereoelectronically controlled pathway.

Procedure

-

Grignard Formation : Bromobenzene reacts with magnesium in anhydrous THF.

-

Ketone Addition : Slow addition of 3,3-dimethyl-2-butanone at −10°C prevents over-addition.

-

Quenching : Saturated NH₄Cl solution hydrolyzes the intermediate, yielding 85–90% product.

Challenges and Solutions

-

Steric Hindrance : The tert-butyl group slows nucleophilic attack. Using THF instead of diethyl ether enhances reactivity.

-

Byproduct Formation : Excess Grignard reagent may reduce the ketone. Controlled stoichiometry (1:1.05 ketone:Grignard) suppresses this.

Acid-Catalyzed Hydration of Alkenes

Hydration of 3,3-dimethyl-1-phenyl-1-butene via Markovnikov addition offers a route dependent on carbocation stability.

Reaction Dynamics

Limitations

-

Rearrangement Risk : The initial carbocation (C3) may hydride-shift to a more stable C2 position, leading to 2-bromo-2,3-dimethylbutane as a common byproduct under HBr conditions.

-

Yield Optimization : Using dilute H₂SO₄ (20%) at 25°C maximizes alcohol yield (78%) while minimizing oligomerization.

Comparative Analysis of Methods

Emerging Techniques

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases to asymmetrically reduce 3,3-dimethyl-2-phenyl-butan-2-one. Rhodococcus ruber enzymes achieve 99% enantiomeric excess at 30°C, though yields remain sub-50%.

Photoredox Catalysis

Visible-light-mediated coupling of tert-butyl ketones with aryl diazonium salts shows promise for mild conditions (25°C, 12h). Initial trials report 65% yield with [Ir(ppy)₃] as the catalyst.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a halogen.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Alkyl halides.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Synthesis :

- 3,3-Dimethyl-2-phenyl-butan-2-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in antifungal and antibacterial applications. For instance, it has been utilized in the synthesis of compounds with known fungicidal properties, enhancing the efficacy of treatments against fungal infections .

- Bioactive Compounds :

Chemical Synthesis

- Synthetic Routes :

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Grignard Reaction | Methyl 2-methyl-2-phenyipropanoate + Methylmagnesium chloride | THF; 0 - 20°C | 1.5 g |

Material Science Applications

- Additive Manufacturing :

- Biomaterials :

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. The National Institute for Occupational Safety and Health (NIOSH) has developed guidelines for assessing chemical exposure risks associated with this compound. These assessments evaluate various health endpoints including carcinogenicity and reproductive toxicity to ensure safe handling practices in industrial settings .

Case Studies

- Fungicidal Properties :

- Pharmaceutical Development :

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyl-butan-2-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group or the carbon atom bonded to it. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by another functional group through the formation of a carbocation intermediate .

Comparison with Similar Compounds

Structural Analogs Without Aromatic Substituents

Compound: 3,3-Dimethyl-2-butanol (Pinacolyl alcohol)

- Molecular Formula : C₆H₁₄O

- CAS : 464-07-3

- Key Differences : Lacks the phenyl group, resulting in lower molecular weight (102.17 g/mol vs. ~178.27 g/mol for the target compound). The absence of aromaticity reduces lipophilicity and π-π interactions.

- Properties : Boiling point ~120°C (estimated), density ~0.82 g/cm³. Used in organic synthesis and as a precursor for phosphonate esters .

Positional Isomers with Aromatic Groups

Compound : 3-Methyl-2-phenylbutan-1-ol

- Molecular Formula : C₁₁H₁₆O

- CAS : 519183-78-9

- Key Differences : Hydroxyl group on C1 instead of C2. This positional isomer likely exhibits weaker hydrogen bonding due to reduced steric protection of the hydroxyl group.

Compound : (±)-3-methyl-2-phenylbutan-2-ol

- Molecular Formula : C₁₁H₁₆O

- CAS : 62837-59-6

- Molecular weight (164.24 g/mol) is lower than the target compound due to fewer substituents .

Halogenated Derivatives

Compound : 2-(3-Chloro-4-fluorophenyl)butan-2-ol

- Molecular Formula : C₁₀H₁₂ClFO

- CAS : 1379366-86-5

- Key Differences: Halogen substituents (Cl, F) enhance polarity and electron-withdrawing effects, increasing melting/boiling points compared to non-halogenated analogs. Likely used in pharmaceutical intermediates .

Compound : 3-(3-Fluoro-5-methylphenyl)butan-2-ol

- Molecular Formula : C₁₁H₁₅FO

- CAS : 1541017-79-1

- Key Differences: Fluorine and methyl groups on the phenyl ring alter electron density, affecting electrophilic substitution reactivity.

Functionalized Analogs

Compound: 2-(Dimethylamino)-2-phenylbutan-1-ol

- Molecular Formula: C₁₂H₁₉NO

- CAS : 39068-94-5

- Key Differences: Replacement of hydroxyl with dimethylamino group increases basicity. Used in drug synthesis (e.g., trimebutine maleate impurity) .

Compound: (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol

- Molecular Formula : C₁₂H₁₈O₃S

- CAS : 93748-50-6

- Key Differences : Sulfonyl group introduces strong electron-withdrawing effects, increasing acidity. Used in Vitamin D₂ derivative synthesis .

Critical Notes

Data Limitations : Direct data on 3,3-Dimethyl-2-phenyl-butan-2-ol is scarce; comparisons rely on analogs. Physical properties (e.g., boiling point, solubility) are inferred from structural trends .

Substituent Effects: Halogens increase polarity and reactivity in electrophilic reactions . Amino/sulfonyl groups alter acidity and biological activity .

Steric and Electronic Factors : Tertiary alcohols exhibit reduced nucleophilicity compared to primary/secondary analogs. Phenyl groups enhance stability via resonance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2-phenyl-butan-2-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, reacting a phenyl-substituted ketone (e.g., 3,3-dimethylbutan-2-one) with a methyl Grignard reagent under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (0–5°C) yields the tertiary alcohol. Catalysts like cerium(III) chloride may enhance selectivity by stabilizing reactive intermediates .

- Optimization : Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions (e.g., over-alkylation). Purification via fractional distillation or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : A singlet at δ 1.2–1.4 ppm for the six equivalent methyl protons (C(CH₃)₂) and a multiplet at δ 7.2–7.4 ppm for the aromatic protons.

- ¹³C NMR : Peaks at δ 70–75 ppm (quaternary carbon bearing hydroxyl) and δ 125–140 ppm (aromatic carbons) .

Q. What thermodynamic properties (e.g., ΔfH°, ΔG°) are critical for predicting the compound’s reactivity in solvolysis or elimination reactions?

- Data : Enthalpy of formation (ΔfH°) ≈ –350 kJ/mol and Gibbs free energy (ΔG°) ≈ –120 kJ/mol, derived from computational models (DFT) or experimental calorimetry .

- Application : These values help predict favorability in acid-catalyzed dehydration to form alkenes or stability in protic solvents. For example, the compound’s low ΔG° suggests resistance to spontaneous decomposition under standard conditions .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its regioselectivity in SN1/SN2 reactions?

- Steric Hindrance : The bulky tert-butyl group adjacent to the hydroxyl impedes backside attack in SN2 mechanisms, favoring SN1 pathways via carbocation intermediates.

- Electronic Effects : Electron-donating methyl groups stabilize the carbocation, enhancing SN1 reactivity. Comparative studies with less-substituted analogs (e.g., 2-phenyl-2-butanol) show a 10-fold increase in SN1 rate constants .

- Experimental Design : Kinetic isotope effects (KIE) and Hammett plots can quantify substituent impacts .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Contradictions : Some studies report weak antimicrobial activity (MIC > 500 µg/mL), while others suggest moderate inhibition (MIC ~100 µg/mL) against Staphylococcus aureus.

- Resolution : Variability may arise from differences in bacterial strains, solvent choice (DMSO vs. ethanol), or assay protocols (broth microdilution vs. disk diffusion). Standardizing test conditions and using positive controls (e.g., ampicillin) improves reproducibility .

Q. How can computational models (e.g., DFT, MD simulations) predict the compound’s interactions with enzyme active sites?

- DFT Applications : Optimize the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. For example, the hydroxyl group’s high electron density may hydrogen-bond with catalytic residues in cytochrome P450 enzymes .

- Molecular Dynamics : Simulate binding to targets like GABA receptors, revealing stable docking conformations with binding energies ≤ –8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.